N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide
Description
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzamide core substituted with an oxolane ring and an ethylimidazole moiety, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-22-11-10-20-18(22)17-16(9-12-24-17)21-19(23)15-7-5-14(6-8-15)13(2)3/h5-8,10-11,13,16-17H,4,9,12H2,1-3H3,(H,21,23)/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXMQYARFUTQO-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)NC(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)NC(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Ethylimidazole Group: The ethylimidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with an alkyl halide.
Coupling with Benzamide: The final step involves coupling the oxolane-ethylimidazole intermediate with a benzamide derivative. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylimidazole moiety, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the oxolane ring, potentially converting it into a diol.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Diol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide exerts its effects involves interactions with specific molecular targets. The ethylimidazole moiety can bind to metal ions, influencing enzymatic activities. The benzamide core may interact with protein targets, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide
- N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methylbenzamide
- **N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
